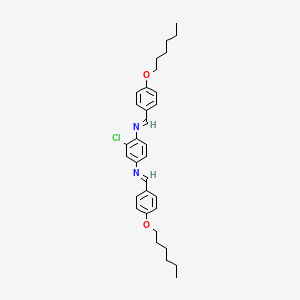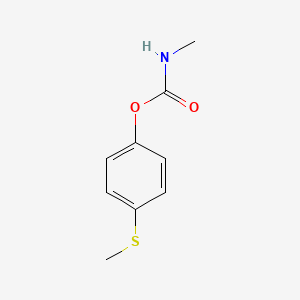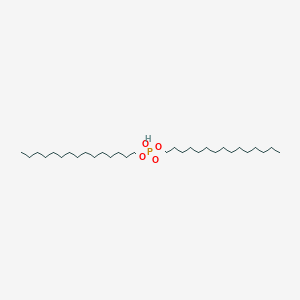
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.737 g/mol . This compound is part of a class of benzamides, which are known for their diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
The synthesis of 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide typically involves the condensation of 3-chloro-4-methoxybenzoic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often require a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Chemical Reactions Analysis
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
4-chloro-N-(3-methoxyphenyl)benzamide: This compound has a similar structure but lacks the methoxy group at the 4-position, which can affect its reactivity and applications.
3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide: This derivative has the methoxy group at the 4-position of the phenyl ring, which can influence its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
853311-71-4 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-5-3-4-11(9-12)17-15(18)10-6-7-14(20-2)13(16)8-10/h3-9H,1-2H3,(H,17,18) |
InChI Key |
MVSIBMLTSSUICY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)



![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)
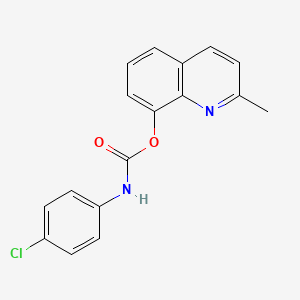
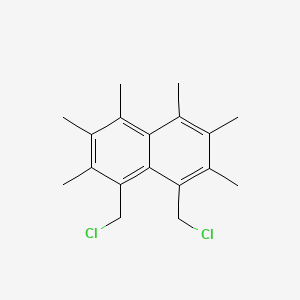
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
